molecular formula C21H23N3O5 B2531389 3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2320664-51-3

3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2531389
CAS No.: 2320664-51-3
M. Wt: 397.431
InChI Key: WABNRMWFYXHCIE-UHFFFAOYSA-N
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Description

3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoxazole ring, a piperidine ring, and a pyridine derivative, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, including the formation of the benzoxazole ring, the piperidine ring, and the pyridine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Another pyridine derivative with different functional groups and properties.

    Pyrazoline derivatives: Compounds with a similar nitrogen-based hetero-aromatic ring structure, known for their biological activities.

Uniqueness

3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-14-11-16(12-19(25)22(14)2)28-15-7-9-23(10-8-15)20(26)13-24-17-5-3-4-6-18(17)29-21(24)27/h3-6,11-12,15H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABNRMWFYXHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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